4-(4-Aminophenylthio)pyridin-2-amine
Overview
Description
Synthesis Analysis
The synthesis of pyridine derivatives like 4-APTP involves several steps. One common method involves the reaction of ammonia with alkyl halides to form monoalkylammonium salts . Another method involves the reaction of 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate . The exact synthesis process for 4-APTP is not explicitly mentioned in the search results.Molecular Structure Analysis
The molecular formula of 4-APTP is C11H11N3S. It belongs to the class of pyridine derivatives. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .Physical And Chemical Properties Analysis
Amines, like 4-APTP, are generally high-boiling liquids or solids that are combustible but not extremely flammable at room temperature . Lower aliphatic amines can form hydrogen bonds with water molecules, hence they are soluble in water .Scientific Research Applications
Chemical Reactions and Synthesis
The compound 4-(4-Aminophenylthio)pyridin-2-amine is involved in complex chemical reactions. Studies have shown that compounds similar to it undergo regio- and stereoselective addition reactions with primary and secondary amines and thiols. These reactions lead to the formation of syn-addition products for secondary amines or anti-addition products for primary amines or thiols (Čikotienė et al., 2007). Furthermore, pyridine N-oxides, closely related to this compound, have been successfully converted to 2-aminopyridines through a one-pot fashion using specific reagents and catalysts, showcasing the compound's potential in organic synthesis (Yin et al., 2007).
Catalysis and Polymerization
This compound plays a significant role in catalysis and polymerization processes. Research has documented the synthesis of aminopyridines, similar to 4-(4-Aminophenylthio)pyridin-2-amine, and their application in catalytic processes such as aryl-Cl activation and hydrosilane polymerization. The synthesized aminopyridinato complexes demonstrate promising catalytic activities, indicating the potential utility of 4-(4-Aminophenylthio)pyridin-2-amine in similar catalytic environments (Deeken et al., 2006).
Synthesis of Heterocyclic Compounds
The compound is also crucial in the synthesis of heterocyclic compounds, a class of compounds with wide-ranging applications in pharmaceuticals and materials science. For instance, the synthesis of aminothiazole derivatives, which are known for their diverse biological applications, involves processes that could potentially include 4-(4-Aminophenylthio)pyridin-2-amine as a reactant or a catalyst (Adeel et al., 2017).
properties
IUPAC Name |
4-(4-aminophenyl)sulfanylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3S/c12-8-1-3-9(4-2-8)15-10-5-6-14-11(13)7-10/h1-7H,12H2,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJKNVWNXDTUJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)SC2=CC(=NC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Aminophenylthio)pyridin-2-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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